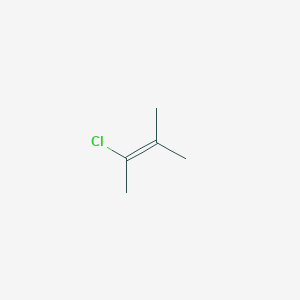
2-Chloro-3-methyl-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-2-butene, also known as this compound, is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Alkylating Agent
2-Chloro-3-methyl-2-butene serves as an effective alkylating agent in organic synthesis. It is notably used in the production of geraniol, a compound with applications in perfumery and flavoring. The alkylation process typically involves the reaction of this compound with nucleophiles, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Alkylation | This compound + Nucleophile | Geraniol |
| Nucleophilic Substitution | This compound + Alcohol | Ether derivatives |
Pharmaceutical Applications
Anticancer Activity
Research indicates that this compound exhibits potential as an antibiotic agent, particularly in inhibiting tumor cell growth. Its mechanism involves the disruption of cellular processes in cancer cells, making it a candidate for further pharmacological studies.
Case Study: Antitumor Properties
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast and lung cancer cell lines, showing a dose-dependent response that warrants further investigation into its therapeutic potential.
Industrial Applications
Production of Specialty Chemicals
This compound is also used in the synthesis of specialty chemicals, including various chlorinated hydrocarbons. Its reactivity allows for the production of compounds used in agrochemicals and other industrial products.
Table 2: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Agrochemicals | Synthesis of herbicides and pesticides |
| Specialty Chemicals | Production of chlorinated solvents |
Eigenschaften
CAS-Nummer |
17773-65-8 |
|---|---|
Molekularformel |
C5H9Cl |
Molekulargewicht |
104.58 g/mol |
IUPAC-Name |
2-chloro-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3 |
InChI-Schlüssel |
WIIKEBDPJPYJHF-UHFFFAOYSA-N |
SMILES |
CC(=C(C)Cl)C |
Kanonische SMILES |
CC(=C(C)Cl)C |
Siedepunkt |
96.0 °C |
Key on ui other cas no. |
17773-65-8 |
Synonyme |
2-Chloro-3-methyl-2-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















